molecular formula C29H27N3O2 B11387602 2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

2-[(E)-2-(1-benzyl-2-methyl-1H-indol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one

Cat. No.: B11387602
M. Wt: 449.5 g/mol
InChI Key: JEHPEZKRTYNRCN-WUKNDPDISA-N
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Description

2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features both indole and quinazolinone moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Quinazolinones are also significant in medicinal chemistry due to their pharmacological activities.

Preparation Methods

The synthesis of 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indole derivative, followed by the formation of the quinazolinone ring. Common reagents include thionyl chloride, triethylamine, and various solvents like 1,4-dioxane . Industrial production methods would likely involve optimization of these steps to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include oxidized or reduced forms of the compound and various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Potential therapeutic agent due to its pharmacological activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways . The quinazolinone ring may also interact with enzymes or receptors, contributing to the compound’s overall biological activity. Specific pathways and targets would depend on the exact biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other indole and quinazolinone derivatives. For example:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Quinazolinone derivatives: Known for their anticancer and anti-inflammatory properties. Compared to these compounds, 2-[(1E)-2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHENYL]-3-(3-HYDROXYPROPYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combined indole and quinazolinone structure, which may offer synergistic effects in its biological activities.

Properties

Molecular Formula

C29H27N3O2

Molecular Weight

449.5 g/mol

IUPAC Name

2-[(E)-2-(1-benzyl-2-methylindol-3-yl)ethenyl]-3-(3-hydroxypropyl)quinazolin-4-one

InChI

InChI=1S/C29H27N3O2/c1-21-23(24-12-6-8-15-27(24)32(21)20-22-10-3-2-4-11-22)16-17-28-30-26-14-7-5-13-25(26)29(34)31(28)18-9-19-33/h2-8,10-17,33H,9,18-20H2,1H3/b17-16+

InChI Key

JEHPEZKRTYNRCN-WUKNDPDISA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=C/C4=NC5=CC=CC=C5C(=O)N4CCCO

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=CC4=NC5=CC=CC=C5C(=O)N4CCCO

Origin of Product

United States

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